((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine
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Overview
Description
((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine: is an organic compound that belongs to the class of amines It features a pyrrolidine ring substituted with a benzyl group and an isopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine involves the reductive amination of pyrrolidine derivatives. The process typically uses a benzyl-protected pyrrolidine, which is reacted with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
N-Alkylation:
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure high yield and purity. Catalysts such as palladium on carbon or Raney nickel are often employed to facilitate the hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the benzyl group, potentially leading to the formation of more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or sulfonates can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various N-alkylated or N-arylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Neuroscience: It may be investigated for its effects on neurotransmitter systems due to its structural similarity to certain bioactive amines.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material Science:
Mechanism of Action
The mechanism of action of ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound may act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways. Its effects are mediated through the modulation of neurotransmitter release and receptor activation, impacting cellular processes and physiological responses.
Comparison with Similar Compounds
- ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amine
- ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine
- ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-propyl-amine
Uniqueness: ((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13(2)16-11-15-9-6-10-17(15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYPTDAMDJEVFG-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H]1CCCN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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